molecular formula C10H8N2O2 B12894104 6-Amino-7-methylquinoline-5,8-dione CAS No. 98332-05-9

6-Amino-7-methylquinoline-5,8-dione

Cat. No.: B12894104
CAS No.: 98332-05-9
M. Wt: 188.18 g/mol
InChI Key: RTZDRDHCCJZOCI-UHFFFAOYSA-N
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Description

6-Amino-7-methylquinoline-5,8-dione is a quinoline derivative known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-7-methylquinoline-5,8-dione with ammonia or an amine under suitable conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 6-Amino-7-methylquinoline-5,8-dione may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-methylquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-7-methylquinoline-5,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-7-methylquinoline-5,8-dione involves its interaction with cellular components. It can act as a redox-active compound, participating in electron transfer reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-7-methylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups at specific positions enhances its reactivity and potential as a therapeutic agent .

Properties

CAS No.

98332-05-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-amino-7-methylquinoline-5,8-dione

InChI

InChI=1S/C10H8N2O2/c1-5-7(11)10(14)6-3-2-4-12-8(6)9(5)13/h2-4H,11H2,1H3

InChI Key

RTZDRDHCCJZOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=CC=C2)N

Origin of Product

United States

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